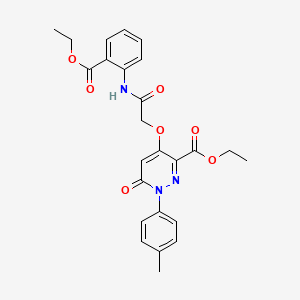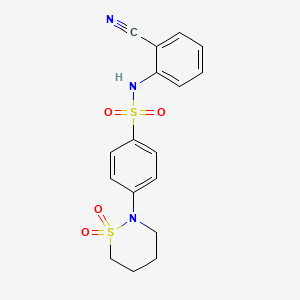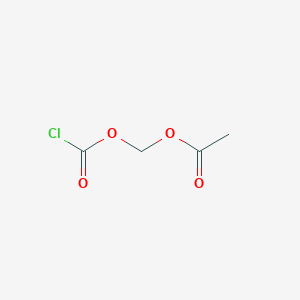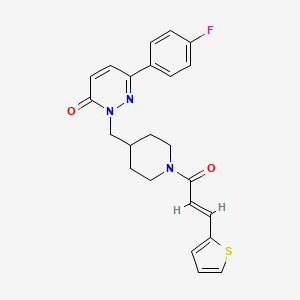![molecular formula C15H15NO B2700328 N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide CAS No. 2411274-66-1](/img/structure/B2700328.png)
N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the brain. This property has made MPTP a valuable tool in the study of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra of the brain.
Mechanism of Action
N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide is converted to a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
The selective destruction of dopaminergic neurons by this compound leads to a decrease in dopamine levels in the brain, which is the hallmark of Parkinson's disease. This results in motor deficits such as tremors, rigidity, and bradykinesia. This compound has also been shown to induce neuroinflammation and oxidative stress, which are thought to contribute to the pathogenesis of Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide in lab experiments include its ability to selectively destroy dopaminergic neurons in the brain, which allows for the creation of animal models of Parkinson's disease. This has facilitated the study of the underlying mechanisms of the disease and the development of potential therapies. However, the use of this compound in lab experiments is limited by its toxicity and potential for off-target effects. Careful dosing and administration are required to minimize these effects.
Future Directions
1. Development of new animal models of Parkinson's disease that more closely mimic the human disease.
2. Identification of new targets for the treatment of Parkinson's disease based on the underlying mechanisms of N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide toxicity.
3. Development of new therapies that can selectively protect dopaminergic neurons from this compound-induced toxicity.
4. Investigation of the role of neuroinflammation and oxidative stress in the pathogenesis of Parkinson's disease.
5. Development of new imaging techniques to monitor the progression of Parkinson's disease and the effects of potential therapies.
Synthesis Methods
N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide can be synthesized by the reaction of 4-methylbenzyl chloride with propargylamine in the presence of a palladium catalyst. The resulting product is then converted to this compound by treatment with acetic anhydride and sodium acetate.
Scientific Research Applications
N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide has been extensively used in scientific research to create animal models of Parkinson's disease. When administered to animals, this compound selectively destroys dopaminergic neurons in the brain, leading to motor deficits that mimic the symptoms of Parkinson's disease in humans. This has allowed researchers to study the underlying mechanisms of the disease and develop potential therapies.
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-4-6-15(17)16(11-5-2)12-14-9-7-13(3)8-10-14/h2,7-10H,11-12H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXLMZXKEWXLCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC#C)CC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-oxo-1-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2700245.png)

![4-ethyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B2700247.png)

![rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine](/img/structure/B2700253.png)
![(E)-2-cyano-N-(2,5-dichlorophenyl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2700256.png)
![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)furan-2-carboxamide](/img/structure/B2700257.png)



![Imidazo[1,2-a]pyridine-8-carboximidamide;dihydrochloride](/img/structure/B2700264.png)

![N-(2-hydroxyethyl)-2-{4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}acetamide](/img/structure/B2700267.png)
